2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a 2,5-dimethylbenzoyl group and a 1,3-dioxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the 2,5-Dimethylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 1,3-Dioxolan-2-YL Group: The final step involves the formation of the dioxolane ring through the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application:
In Organic Electronics: The compound functions as a semiconductor by facilitating the transport of charge carriers (electrons or holes) through its conjugated system.
In Pharmaceuticals: The compound may interact with specific biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylthiophene: Lacks the dioxolane ring, making it less versatile in certain applications.
2-(2,5-Dimethylbenzoyl)thiophene: Similar structure but without the dioxolane ring, affecting its electronic properties.
Uniqueness
2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene stands out due to the presence of both the 2,5-dimethylbenzoyl and 1,3-dioxolan-2-yl groups, which confer unique electronic and steric properties, making it suitable for a wide range of applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACCAOGOIQIBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641980 | |
Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-22-1 | |
Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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